4-[Methyl(phenyl)carbamoyl]benzoic acid
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Overview
Description
4-[Methyl(phenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . This compound is characterized by a benzoic acid moiety substituted with a methyl(phenyl)carbamoyl group at the para position. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Based on its structural similarity to benzoic acid derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds, which this molecule is a part of, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure, potentially altering its interaction with its targets.
Biochemical Pathways
It’s worth noting that benzylic compounds can participate in suzuki–miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction could potentially affect various biochemical pathways in the body.
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its molecular weight, solubility, and chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Methyl(phenyl)carbamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with methyl phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-[Methyl(phenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-[Methyl(phenyl)carbamoyl]benzoic acid is utilized in various scientific research fields, including:
Comparison with Similar Compounds
- 4-[Methyl(phenyl)carbamoyl]phenylboronic acid
- 4-[Methyl(phenyl)carbamoyl]phenylmethanol
- 4-[Methyl(phenyl)carbamoyl]phenylamine
Comparison: 4-[Methyl(phenyl)carbamoyl]benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the benzoic acid moiety enhances its solubility and reactivity in aqueous media, making it more versatile in various applications .
Properties
IUPAC Name |
4-[methyl(phenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(10-8-11)15(18)19/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMHMKLGAUXUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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